7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine, commonly referred to as 7-CMP, is an organic molecule composed of a nitrogen-containing heterocycle with a chlorine substituent. It is a member of the pyrrolo[2,3-c]pyridine family, which is a type of heterocyclic compound that is widely used in organic synthesis. 7-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other complex molecules. In addition, 7-CMP has been found to possess a variety of biological activities and has been the subject of numerous scientific studies.
Scientific Research Applications
Application 1: Fibroblast Growth Factor Receptor Inhibitors
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures : The specific compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes : Compound 4h showed FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively. It also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Treatment of Diseases of the Nervous and Immune Systems
- Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives have been found to be useful in treating diseases of the nervous and immune systems. They have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
- Methods of Application or Experimental Procedures : The most active, stable, and highly soluble 7-amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[3,4-c]pyridine-1,3-dione 16 was evaluated using an in vivo pharmacokinetic study .
- Results or Outcomes : Mouse PK studies showed low plasma exposure and high clearance compared to good metabolic stability in liver microsomes .
Application 3: Antiepileptic and Anticonvulsant
- Summary of the Application : Phensuximide, a succinimide analog, possesses antiepileptic and anticonvulsant properties .
Application 4: Treatment of Hyperglycemia and Related Disorders
- Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose levels. They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 5: Fungicides, Antibiotics, Anti-inflammatory Drugs
- Summary of the Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs .
Application 6: Cholesterol-reducing Drugs, Anti-tubercular, and Antitumor Agents
properties
IUPAC Name |
7-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLXOAPARBRHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609003 | |
Record name | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
945840-68-6 | |
Record name | 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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